Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate -

Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-5860669
CAS Number:
Molecular Formula: C21H20BrNO5
Molecular Weight: 446.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound belongs to the 1,4-dihydropyridine (DHP) class, known for its calcium channel antagonist properties. The paper primarily focuses on determining the crystal structure of this compound using X-ray diffraction. []
  • Relevance: This compound shares the core DHP structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the ester groups (ethyl instead of methyl) and the substituent on the phenyl ring (cyano group instead of a 5-(3-bromophenyl)-2-furyl group). []

Methyl(omega-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

  • Compound Description: These compounds represent a series of permanently charged chiral DHP derivatives designed as molecular probes for L-type calcium channels. The research investigates their synthesis and pharmacological characterization, particularly their effects on cardiac and neuronal L-type calcium channels. []
  • Relevance: These compounds share the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the substitution at the nitrogen of the dihydropyridine ring (methyl(omega-trimethylalkylammonium) instead of methyl) and the substituent on the phenyl ring (nitro group instead of a 5-(3-bromophenyl)-2-furyl group). []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylat e (Manidipine)

  • Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive agent. This study focuses on the synthesis and biological activities of its optical isomers, aiming to determine the differences in potency between enantiomers. []
  • Relevance: Manidipine belongs to the same chemical class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. The structural variations lie in the ester substituents at C3 and C5 and the substituent on the phenyl ring. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a calcium channel blocker with antihypertensive effects. The research focuses on the synthesis and pharmacological effects of its optically active isomers, aiming to identify the most active enantiomer. [, ]
  • Relevance: This compound shares the core 1,4-dihydropyridine scaffold with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the ester substituents and the presence of a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group at C3 instead of a simple methyl group. [, ] ,

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analogue, designed as a calcium channel blocker. The paper describes the isolation and characterization of unexpected degradation products formed during saponification experiments with this compound. []
  • Relevance: This compound belongs to the same dihydropyridine class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The structural difference lies in the presence of 2-cyanoethyl ester groups instead of methyl esters and a nitrophenyl group at C4 instead of the 5-(3-bromophenyl)-2-furyl group. []

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a novel water-soluble calcium antagonist. The research investigates its effects on isolated canine arteries, focusing on its vasodilatory properties and mechanisms of action. [, ]
  • Relevance: NKY-722 shares the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The differences lie in the substituents at the C3 and C5 positions. NKY-722 possesses a methyl ester group at C5 and a complex 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl group at C3, whereas the target compound has methyl ester groups at both positions. The aryl substituent at C4 also differs. [, ] ,
  • Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on chronic pulmonary hypertension induced by monocrotaline in rats. []
  • Relevance: DCDDP is structurally similar to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. They differ in the aryl substituent at the C4 position, with DCDDP having a 2-chlorophenyl group and the target compound having a 5-(3-bromophenyl)-2-furyl group. []

4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This compound is a 1,4-dihydropyridine derivative whose synthesis, crystal structure, and antimicrobial activity are investigated in the study. []
  • Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations are in the ester groups (ethyl instead of methyl) and the substituent on the phenyl ring (fluoro group instead of a 5-(3-bromophenyl)-2-furyl group). []

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-f luoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: TC-81 is a new calcium antagonist. The research investigates its antihypertensive effect in rats, focusing on its potency, duration of action, and potential for long-term therapy. [, , ]
  • Relevance: TC-81 shares the core 1,4-dihydropyridine structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. They differ in the substituent at the C3 position, with TC-81 having a 3-(benzylmethylamino)-2,2-dimethylpropyl group instead of a methyl group, and in the aryl substituent at C4. [, , ] , ,
  • Compound Description: KW-3049 is a new calcium antagonist investigated for its effects on cardiac hypertrophy in spontaneously hypertensive rats. The study evaluates its antihypertensive action and influence on cardiac parameters. []
  • Relevance: KW-3049 belongs to the same dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. They share a similar core structure but differ in the substituents at C3 and the aryl group at C4. []
  • Compound Description: MN9202 is a dihydropyridine calcium channel blocker. Studies investigate its protective effects on shock induced by intestinal ischemia-reperfusion injury in rabbits and its influence on calcium transport and lipid peroxidation in red blood cells of thrombosis-induced rats. [, ]
  • Relevance: MN9202 belongs to the same chemical class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, both being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. They share a similar core structure but differ in the alkyl chain of the ester group at the C3 position and the substituent on the phenyl ring at C4. [, ] ,

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a nitric oxide-releasing derivative of a 1,4-dihydropyridine calcium channel blocker. Its crystal structure reveals specific orientations of the carbonyl groups and the phenyl ring. []

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester)

  • Compound Description: This compound, commonly known as Hantzsch ester, serves as a valuable reagent for hydride transfer reactions in organic synthesis. The paper provides a comprehensive overview of its properties, preparation methods, and applications. []
  • Relevance: Hantzsch ester represents the core structure of dihydropyridine calcium channel blockers, including dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The target compound possesses a 5-(3-bromophenyl)-2-furyl group at C4 and methyl ester groups at C3 and C5, while Hantzsch ester lacks any substituents at those positions. []
  • Compound Description: This compound is a radiolabeled version of the calcium channel blocker CV-4093, synthesized for metabolism and distribution studies in animals. []

4-(5-cyano-2-furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

  • Compound Description: This compound is a 1,4-dihydropyridine derivative with cyano groups at C3 and C5. The paper focuses on determining its crystal structure using X-ray diffraction. []

N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides

  • Compound Description: This series of compounds features a dichloroimidazole substituent at the C4 position of the dihydropyridine ring. These compounds were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. []
  • Relevance: These compounds share the 1,4-dihydropyridine core with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. They differ in the replacement of the carboxylate esters with carboxamides and the presence of a 4,5-dichloroimidazole substituent at C4 instead of a 5-(3-bromophenyl)-2-furyl group. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: These are a series of 1,4-dihydropyridines featuring various alkyl ester substituents and a pyridinyl group at the C4 position. The study investigated their synthesis and calcium channel antagonist activity. []
  • Relevance: These compounds are structurally analogous to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 1,4-dihydropyridine core. The key difference is the presence of a pyridinyl ring at C4 instead of a 5-(3-bromophenyl)-2-furyl group. []

Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

  • Compound Description: These are a class of 1,4-dihydropyridines where another dihydropyridine ring is attached to the C4 position. This study investigates the synthesis and calcium channel antagonist activity of these compounds. []
  • Relevance: These compounds share the 1,4-dihydropyridine core structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The significant difference is the presence of a dihydropyridine substituent at C4 instead of a 5-(3-bromophenyl)-2-furyl group. []
  • Compound Description: This study investigates the photochemistry of these 1,4-dihydropyridines containing nitrofuryl or nitrothienyl substituents at the C4 position. []
  • Relevance: These compounds are structurally similar to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 1,4-dihydropyridine core and a heterocyclic substituent at C4. The key difference is the presence of a nitro group and the nature of the heterocycle (furyl or thienyl vs. 5-(3-bromophenyl)-2-furyl). []

Asymmetric 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

  • Compound Description: This research focuses on the synthesis and evaluation of various asymmetric 4-aryl-1,4-dihydropyridines for vasodilating and antihypertensive activities. []
  • Relevance: These compounds belong to the same chemical class as dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, all being dialkyl 1,4-dihydro-2,6-dimethyl-4-(aryl)-3,5-pyridinedicarboxylates. The structural variations arise from different ester groups and the specific aryl substituent at C4. []

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester

  • Compound Description: This compound is a potent calcium antagonist whose stereoisomers and optical isomers were synthesized and pharmacologically evaluated for their antihypertensive activities. []
  • Relevance: This compound shares the core 1,4-dihydropyridine scaffold and a 3-nitrophenyl group at C4 with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the presence of a methyl 1-(phenylmethyl)-3-piperidinyl ester group at C3 instead of a methyl ester group. []

1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides

  • Compound Description: These are a series of complex 1,4-dihydropyridine derivatives containing a phthalimido-N-oxy group at N1 and quinazolinone moieties at C3 and C5. The study focused on their synthesis and characterization. []

1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions

  • Compound Description: This study investigates the synthesis and pharmacological activity of a series of 1,4-dihydropyridines with varying ester groups at C3 and C5, aiming to optimize their vasodilatory and antihypertensive properties. []
  • Relevance: These compounds are closely related to dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 1,4-dihydropyridine core and a 3-nitrophenyl group at C4. The primary difference lies in the variation of the ester groups at C3 and C5. []

(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

  • Compound Description: This research involves the enantioselective synthesis and evaluation of a pair of dihydropyridine enantiomers as calcium channel modulators. They exhibit a dual cardioselective partial agonist/smooth muscle selective antagonist effect. []
  • Relevance: These compounds share the 1,4-dihydropyridine core structure with dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference is the presence of a 2-pyridyl ring at C4 instead of a 5-(3-bromophenyl)-2-furyl group and different substituents at C3 and C5. []

4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester

  • Compound Description: This compound is a dihydropyridine derivative containing an aminophenyl group at C4. The study investigates its rearrangement reactions under various conditions. []

Properties

Product Name

Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H20BrNO5

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-9-8-15(28-16)13-6-5-7-14(22)10-13/h5-10,19,23H,1-4H3

InChI Key

VWEAHKJYPOLVQW-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.